Estradiol enanthate

描述

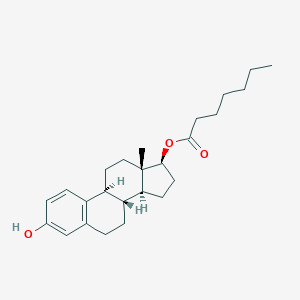

炔雌醇环戊醚,也称为炔雌醇庚酸酯,是天然雌激素雌二醇的合成酯。它主要用于激素避孕和激素替代疗法。 该化合物以其持久的效果而闻名,使其成为每月注射避孕药的热门选择 .

准备方法

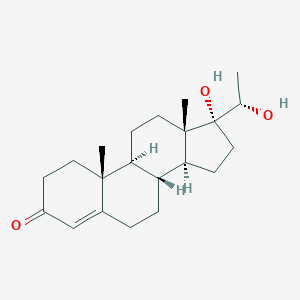

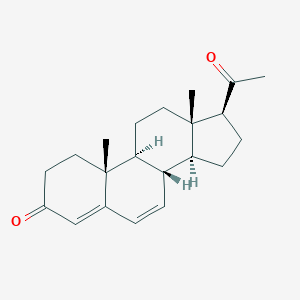

合成路线和反应条件: 炔雌醇环戊醚通过雌二醇与庚酸(庚酸)的酯化反应合成。反应通常涉及使用脱水剂,如二环己基碳二亚胺(DCC)来促进酯键的形成。 反应在无水条件下进行,以防止酯键水解 .

工业生产方法: 在工业环境中,炔雌醇环戊醚的合成涉及类似的酯化过程,但规模更大。反应条件经过优化,以确保最终产物的产率高且纯度高。 该过程包括纯化步骤,如重结晶和色谱,以去除任何杂质 .

化学反应分析

反应类型: 炔雌醇环戊醚会发生各种化学反应,包括水解、氧化和还原。

常用试剂和条件:

水解: 炔雌醇环戊醚在水和酸或碱催化剂的存在下可以水解回雌二醇和庚酸。

氧化: 氧化剂,如高锰酸钾,可以氧化炔雌醇环戊醚形成雌酮庚酸酯。

主要形成的产物:

水解: 雌二醇和庚酸。

氧化: 雌酮庚酸酯。

还原: 二氢炔雌醇庚酸酯.

科学研究应用

炔雌醇环戊醚在科学研究中具有广泛的应用:

化学: 用作分析化学中色谱和光谱方法开发的参考化合物。

生物学: 研究其对雌激素反应组织中细胞过程和基因表达的影响。

医学: 广泛研究其在激素替代疗法、避孕药配方和治疗更年期症状中的作用。

工业: 用于制药行业生产长效雌激素制剂.

作用机制

炔雌醇环戊醚作为雌激素受体的激动剂。一旦给药,它就会水解成雌二醇,然后与目标组织(如生殖器官、乳房和下丘脑)中的雌激素受体结合。这种结合激活受体,导致基因表达发生变化,进而产生生理效应。 该化合物的持久作用是由于其在体内的缓慢释放和逐渐水解 .

相似化合物的比较

炔雌醇环戊醚通常与其他雌激素酯类(如炔雌醇戊酸酯、炔雌醇环丙酸酯和炔雌醇苯甲酸酯)进行比较。

类似化合物:

炔雌醇戊酸酯: 另一种长效雌二醇酯,常用在激素替代疗法中。

炔雌醇环丙酸酯: 功能类似,但酯链略有不同,影响其药代动力学。

炔雌醇苯甲酸酯: 短效酯,用于更直接但持续时间更短的效果

独特性: 炔雌醇环戊醚的独特之处在于其作用持续时间和稳定性的平衡,使其成为每月给药的理想选择。 其药代动力学特征允许持续释放和一致的雌激素水平,与短效酯相比,减少了给药频率 .

属性

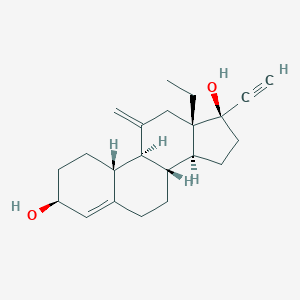

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWTZQAOOLFXAY-BZDYCCQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023001 | |

| Record name | Estradiol enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-37-0 | |

| Record name | Estradiol enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4956-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol enanthate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAP315WZIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

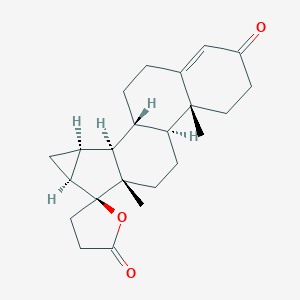

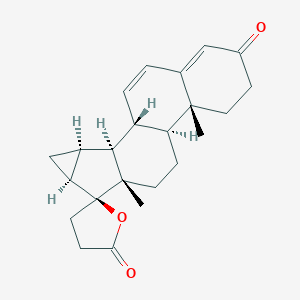

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

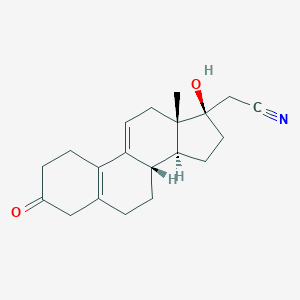

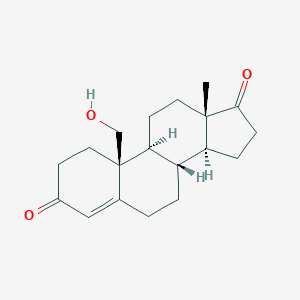

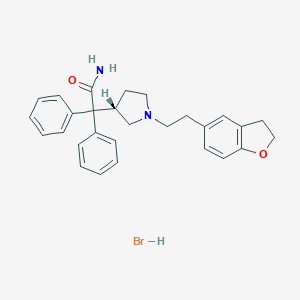

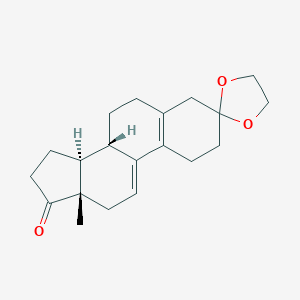

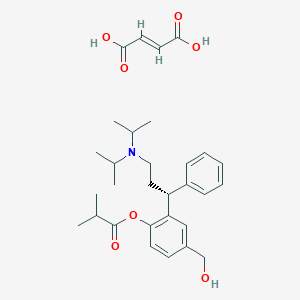

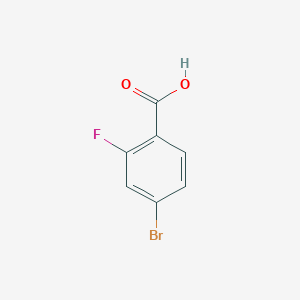

Feasible Synthetic Routes

Q1: How does Estradiol enanthate exert its contraceptive effect?

A1: this compound, a combination of an estrogen and a progestogen, primarily prevents pregnancy by inhibiting ovulation. [] It achieves this by suppressing the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. [] This hormonal suppression prevents the development and release of a mature egg from the ovary. []

Q2: Beyond ovulation inhibition, what other mechanisms contribute to the contraceptive efficacy of this compound?

A2: this compound also induces changes in the cervical mucus, making it thicker and less hospitable for sperm penetration. [] Additionally, it alters the endometrial lining, making it less receptive to implantation of a fertilized egg. []

Q3: What metabolic changes have been observed in studies investigating the effects of this compound on lipid profiles?

A3: Research on lactating goats administered this compound in doses comparable to human prescriptions revealed significant decreases in plasma total lipids, triglycerides, phospholipids, and total cholesterol. [] Interestingly, the cholesterol ester ratio remained unaffected in all treatment groups. [] These findings highlight the influence of this compound on lipid metabolism and warrant further investigation.

Q4: What is the molecular formula and weight of this compound?

A4: As this specific information is not provided in the provided research papers, further research would be needed.

Q5: How does varying the dosage of this compound components affect its cycling effects?

A5: Studies exploring different doses of this compound components, specifically dihydroxyprogesterone acetophenide and this compound, reveal that specific combinations, like 150 mg and 10 mg respectively, demonstrate more favorable cycling effects. [] This underscores the importance of precise dose optimization for achieving desired outcomes.

Q6: What is the duration of action of a single injection of this compound?

A6: this compound, when administered as a monthly intramuscular injection, provides contraceptive efficacy for approximately one month. [, , ]

Q7: Have any animal models been used to study the effects of this compound?

A8: Yes, research on rhesus monkeys demonstrated that this compound effectively suppressed follicular growth, leading to endometrial hyperplasia and uterine muscle hypertrophy. [] These findings highlight the use of animal models in understanding the pharmacodynamic effects of this compound.

Q8: What do endometrial biopsies reveal about the effects of this compound?

A9: Endometrial biopsies from women using this compound show varying degrees of secretory activity in the glands and pseudodecidual changes in the stroma. [] These histological changes reflect the hormonal influence of the drug on the endometrium.

Q9: What analytical methods have been employed to assess the hormonal effects of this compound?

A10: Research on this compound utilized various analytical techniques to evaluate its hormonal effects. These methods included rat ventral prostate weight assay to determine luteinizing hormone (LH) levels, pregnanediol excretion levels to assess ovulation, and immunologic assays to confirm LH inhibition. [] Additionally, vaginal cytology and endometrial biopsies were used to evaluate the drug's impact on the female reproductive system. []

Q10: How did researchers determine the presence of anovulatory cycles in women using this compound?

A11: To confirm the absence of ovulation (anovulation) during this compound treatment, researchers measured pregnanediol levels in urine. [] Significantly low pregnanediol levels, consistently below 1 mg/24 hours after three and six months of treatment, indicated the suppression of ovulation. []

Q11: What are some alternative injectable contraceptive options to this compound?

A12: Besides this compound, other injectable progestogens used for contraception include medroxyprogesterone acetate, often administered every three months, and norethisterone enanthate, typically injected every two months. [] These alternatives offer varied administration schedules and have been studied for their contraceptive efficacy and side effect profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。